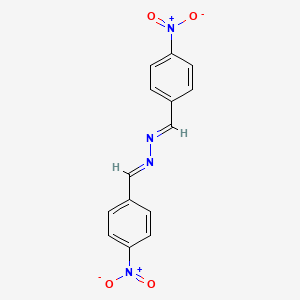

Benzaldehyde, p-nitro-, azine

Description

Contextual Significance of Azine Functional Systems

Azines are a class of compounds containing the R₂C=N-N=CR₂ functional group. rsc.org This diimine functionality makes them valuable synthons in synthetic organic chemistry for creating various heterocyclic compounds. researchgate.net The azine framework is also explored for applications in materials science, including the design of liquid crystals and conducting materials, and as ligands in the synthesis of metal-organic compounds. researchgate.netresearchgate.net

Azines are widely regarded as 2,3-diaza analogues of 1,3-butadienes. researchgate.netrsc.orgrsc.org This comparison stems from the C=N-N=C backbone of azines, which is isoelectronic with the C=C-C=C backbone of 1,3-butadienes. researchgate.net While they share this structural similarity, their electronic properties and conjugation differ significantly due to the presence of the nitrogen atoms. researchgate.net The lone pair of electrons on the nitrogen atoms and the different electronegativity compared to carbon lead to distinct chemical reactivity and physical properties.

The presence of nitro (NO₂) groups as substituents has a profound effect on the reactivity of aromatic systems. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. scribd.comlibretexts.orglibretexts.org This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution, making it significantly less reactive than benzene itself. libretexts.orgmsu.edu

In the case of Benzaldehyde (B42025), p-nitro-, azine, the two p-nitro groups strongly polarize the molecule. researchgate.net This strong electron-withdrawing character is known to influence the electronic structure and can lead to interesting properties, such as those required for nonlinear optical (NLO) materials. rsc.orgsciforum.net For instance, the combination of an electron-rich azine bridge with electron-poor nitro-substituted phenyl rings creates a "push-pull" system that can enhance NLO responses. sciforum.net Research on the nitration of benzaldazine has shown that substitution occurs at the para positions, yielding p,p'-dinitrobenzaldazine, though often with poor yields due to decomposition. researchgate.net

Structural Relationship to 1,3-Butadiene Analogues

Overview of Academic Research Perspectives on Benzaldehyde, p-nitro-, azine

Academic research on this compound and related compounds touches upon its synthesis, structure, and potential applications. It is often synthesized via the condensation of p-nitrobenzaldehyde with hydrazine (B178648). researchgate.netresearchgate.net Studies on asymmetrical azines, for example, have demonstrated that reacting a hydrazone with p-nitrobenzaldehyde can produce a molecule with potential for nonlinear optics. sciforum.net

The compound has been characterized using various analytical techniques. The National Institute of Standards and Technology (NIST) provides data including its molecular formula and weight. nist.gov Further computational and experimental data are available from chemical databases. chemeo.com

Below are tables detailing the key identifiers and calculated physical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone nist.govchemeo.com |

| Common Name | This compound nist.govchemeo.com |

| CAS Number | 2143-99-9 nist.govchemeo.com |

| Molecular Formula | C₁₄H₁₀N₄O₄ nist.govchemeo.com |

| Molecular Weight | 298.25 g/mol nist.govchemeo.com |

| InChI Key | YWEOYAUKSPQBMW-UHFFFAOYSA-N nist.govchemeo.com |

Table 2: Calculated Physical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | 260.75 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 92.44 | kJ/mol | Joback Calculated Property chemeo.com |

| Boiling Point (Tboil) | 1040.08 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 1335.86 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2233.41 | kPa | Joback Calculated Property chemeo.com |

| Log of Water Solubility (log10WS) | -4.71 | Crippen Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.956 | | Crippen Calculated Property chemeo.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Butadiene |

| Benzaldehyde |

| This compound |

| Hydrazine |

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O4 |

|---|---|

Molecular Weight |

298.25 g/mol |

IUPAC Name |

(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+ |

InChI Key |

YWEOYAUKSPQBMW-KAVGSWPWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzaldehyde, P Nitro , Azine and Its Derivatives

Condensation Reactions with Hydrazine (B178648) and its Derivatives

The most common and direct route to symmetrical azines like Benzaldehyde (B42025), p-nitro-, azine is the condensation reaction between two equivalents of an aldehyde or ketone and one equivalent of hydrazine. wikipedia.orgsathyabama.ac.in This reaction typically proceeds through a hydrazone intermediate.

Precursor Synthesis: p-Nitrobenzaldehyde Generation

The availability of p-nitrobenzaldehyde is a critical prerequisite for the synthesis of the target azine. Several methods exist for its preparation, with the nitration of benzaldehyde being a primary route. Other approaches involve the oxidation of p-nitrotoluene or its derivatives. orgsyn.orggoogle.comgoogle.com

Direct nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) is a common method. oc-praktikum.deresearchgate.netbrainly.in However, this reaction predominantly yields the meta-isomer, 3-nitrobenzaldehyde, because the aldehyde group is a deactivating and meta-directing group. oc-praktikum.deresearchgate.netbrainly.in Achieving a higher yield of the para-isomer can be challenging under these conditions.

The yields of the ortho and meta isomers can be influenced by the composition of the mixed acid. researchgate.net While direct nitration is a straightforward approach, alternative strategies are often employed to increase the yield of the desired p-nitrobenzaldehyde. These can include the nitration of precursor molecules like toluene (B28343), followed by oxidation. For instance, toluene can be nitrated to produce a mixture of nitrotoluene isomers, from which p-nitrotoluene is separated and then oxidized to p-nitrobenzaldehyde. quora.com Oxidation can be achieved using various oxidizing agents such as chromium trioxide in acetic anhydride (B1165640) or through catalytic processes. orgsyn.orggoogle.com

Another pathway involves the nitration of styrene (B11656) or cinnamic acid, followed by conversion of the resulting 2-nitrostyrene or 2-nitrocinnamic acid. wikipedia.org Additionally, p-nitrotoluene can be halogenated to p-nitrobenzyl halide, which is then oxidized to p-nitrobenzaldehyde. google.comgoogle.com

A summary of various synthetic routes to p-nitrobenzaldehyde is presented in the table below.

| Starting Material | Reagents | Key Intermediates | Reference |

| Benzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | - | oc-praktikum.deresearchgate.netbrainly.in |

| Toluene | Conc. HNO₃, Conc. H₂SO₄; then oxidation | p-Nitrotoluene | quora.com |

| p-Nitrotoluene | CrO₃, Acetic Anhydride | - | orgsyn.org |

| p-Nitrotoluene | Bromine, Azobisalkylnitrile; then hydrolysis and oxidation | p-Nitrobenzyl bromide, p-Nitrobenzyl alcohol | google.com |

| Styrene/Cinnamic Acid | Nitration, then conversion | 2-Nitrostyrene, 2-Nitrocinnamic acid | wikipedia.org |

Hydrazone Intermediate Formation

The reaction between an aldehyde and hydrazine initially forms a hydrazone intermediate. wikipedia.orgwikipedia.org In the context of Benzaldehyde, p-nitro-, azine synthesis, one molecule of p-nitrobenzaldehyde reacts with one molecule of hydrazine (N₂H₄) to form p-nitrobenzaldehyde hydrazone. thebrpi.orgnih.govjomardpublishing.com This reaction is a nucleophilic addition-elimination process where the amino group of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. thebrpi.org The formation of this hydrazone is a critical step, setting the stage for the subsequent formation of the azine.

Conversion to Azine Linkage

The formation of the azine can sometimes be a side reaction in other processes, such as the Wolff-Kishner reduction, where hydrazones are intermediates. wikipedia.org

Catalytic and Reaction Conditions

The synthesis of azines can be influenced by various catalytic and reaction conditions. While the condensation can occur without a catalyst, often in a suitable solvent like ethanol (B145695), the use of catalysts can improve reaction rates and yields.

Acid catalysts are commonly employed to facilitate the condensation reaction. jocpr.comresearchgate.net For instance, a few drops of acetic acid or concentrated hydrochloric acid can be added to the reaction mixture. jocpr.comijsdr.org Sulfated titania has also been used as a solid acid catalyst for the synthesis of unsymmetrical azines under solvent-free conditions. researchgate.net

The reaction temperature and time are also important parameters. Reactions are often carried out at reflux temperature for several hours. jocpr.com In some cases, the reaction proceeds at room temperature with stirring. ijsdr.org Microwave irradiation has also been utilized to accelerate the synthesis of hydrazones, which are precursors to azines. vjs.ac.vn

The table below summarizes some of the catalytic and reaction conditions reported for azine synthesis.

| Catalyst | Solvent | Temperature | Reference |

| Acetic Acid | Ethanol | Room Temperature to Reflux | ijsdr.org |

| Hydrochloric Acid | Ethanol | Reflux | jocpr.com |

| Sulfated Titania | Solvent-free | - | researchgate.net |

| Ethyl Acetate (B1210297)/Ethyl Benzoate | Methanol (B129727) | Reflux | nih.gov |

| Oxidized Multiwalled Carbon Nanotubes | 1,4-Dioxane | 80 °C | sciforum.net |

Synthesis of Asymmetrical Azine Architectures

The synthesis of asymmetrical (or unsymmetrical) azines involves the condensation of a hydrazone with a different aldehyde or ketone. jocpr.comijsdr.orgnih.gov This approach allows for the creation of azine molecules with two different substituents on the carbon atoms of the C=N-N=C bridge.

For the synthesis of an asymmetrical azine involving a p-nitrobenzaldehyde moiety, the general strategy would be to first prepare the p-nitrobenzaldehyde hydrazone. This hydrazone is then reacted with a different aldehyde or ketone. jocpr.comnih.gov For example, the condensation of p-nitrobenzaldehyde hydrazone with another aromatic aldehyde, such as 4-methoxybenzaldehyde, would yield an asymmetrical azine. nih.gov

The reaction conditions for the synthesis of asymmetrical azines are similar to those for symmetrical azines, often employing acid catalysis and heating in a suitable solvent like ethanol. jocpr.comnih.gov The choice of reactants and the order of addition are crucial to ensure the formation of the desired asymmetrical product and to minimize the formation of symmetrical side products.

Exploration of Facile and Efficient Synthetic Protocols

The development of synthetic protocols that are not only efficient in terms of yield and reaction time but also align with the principles of green chemistry is a significant focus in modern organic synthesis. Research into the synthesis of this compound and its derivatives has explored several advanced methodologies, including microwave-assisted synthesis, solid-state reactions, and the use of novel catalytic systems. These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification processes.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions. A one-pot, solvent-free approach for synthesizing symmetrical azines from aromatic aldehydes was investigated using microwave heating. bas.bg This method attempted to avoid the use of toxic and environmentally hazardous hydrazine by employing semicarbazide (B1199961) hydrochloride or t-butyl carbazate (B1233558) as alternative reagents. bas.bg

The general procedure involved irradiating a mixture of the aldehyde and the reagent under solvent-free conditions. While this protocol was successful for a range of substituted benzaldehydes, leading to the corresponding azines in short reaction times, it proved ineffective for p-nitrobenzaldehyde. bas.bg Researchers reported that no azine formation was detected from 4-nitrobenzaldehyde (B150856) using either semicarbazide or carbazate-based methods, even at a high microwave power of 800 W. bas.bg This finding suggests that the strong electron-withdrawing nature of the nitro group on the aromatic ring deactivates the substrate towards this specific transformation under microwave conditions.

Table 1: Microwave-Assisted Synthesis of Symmetrical Aryl Azines (5a-i) and Outcome for p-Nitrobenzaldehyde This table is interactive. You can sort and filter the data.

| Entry | Aldehyde | Reagent Method* | Power (W) | Time (min) | Yield (%) | Azine Formation from p-Nitrobenzaldehyde |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | A | 440 | 2-5 | 65 | No |

| 2 | Benzaldehyde | B | 600 | 2-5 | 72 | No |

| 3 | 4-Methylbenzaldehyde | A | 440 | 2-5 | 68 | No |

| 4 | 4-Methylbenzaldehyde | B | 600 | 2-5 | 75 | No |

| 5 | 4-Methoxybenzaldehyde | A | 440 | 2-5 | 70 | No |

| 6 | 4-Methoxybenzaldehyde | B | 600 | 2-5 | 78 | No |

| 7 | 4-Chlorobenzaldehyde | A | 440 | 2-5 | 62 | No |

| 8 | 4-Chlorobenzaldehyde | B | 600 | 2-5 | 69 | No |

| 9 | 2-Chlorobenzaldehyde | A | 440 | 2-5 | 58 | No |

| 10 | 2-Chlorobenzaldehyde | B | 600 | 2-5 | 65 | No |

| 11 | 4-Nitrobenzaldehyde | A | up to 800 | - | 0 | No |

| 12 | 4-Nitrobenzaldehyde | B | up to 800 | - | 0 | No |

Method A: Preparation via semicarbazone. Method B: Preparation via carbazate. Data sourced from a study on one-pot solvent-free synthesis of symmetrical azines. bas.bg

Solid-State and Solvent-Free Protocols

In contrast to the challenges faced with microwave-assisted methods, a highly efficient and environmentally friendly protocol has been developed using a solid-state reaction. A Korean patent describes the synthesis of azine compounds by the direct reaction of a solid hydrazine salt (hydrazine carboxylate, H₃N⁺NHCO₂⁻) with carbonyl compounds without the need for a solvent, catalyst, or dehydrating agent. google.com

This method is noted for its simplicity, safety (by avoiding volatile and toxic liquid hydrazine), and high productivity, as the product often requires no further purification. google.com The reaction proceeds by simply grinding or bringing the solid reactants into contact. When 4-nitrobenzaldehyde was used as the carbonyl compound in this process, it resulted in the formation of 1,2-bis(4-nitrobenzylidene)hydrazine in an excellent yield. google.com

Table 2: Solid-State Synthesis of this compound This table is interactive. You can sort and filter the data.

| Carbonyl Compound | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Solid Hydrazine (H₃N⁺NHCO₂⁻) | Solvent-free, grinding/contact | 1,2-bis(4-nitrobenzylidene)hydrazine | 97 |

Data sourced from patent KR20130097981A. google.com

Another solvent-free approach involved the use of sulfated titania as an acid catalyst for the synthesis of unsymmetrical azines by grinding reactants with a mortar and pestle. researchgate.net However, consistent with the findings from the microwave irradiation study, researchers observed that strongly ring-deactivating aldehydes, specifically p-nitrobenzaldehyde, failed to participate in the reaction path under these catalytic conditions. researchgate.net

Ultrasound-Assisted Protocols

Ultrasound irradiation is another green chemistry technique known to enhance reaction rates and yields. questjournals.org While the literature contains numerous examples of ultrasound-assisted synthesis for various heterocyclic compounds, a specific protocol for the direct synthesis of this compound was not prominently featured in the reviewed research. However, the utility of this method for reactions involving p-nitrobenzaldehyde has been demonstrated. For instance, the ultrasound-assisted Ugi-azide reaction to form 1,5-disubstituted-1H-tetrazoles successfully utilized 4-nitrobenzaldehyde as a starting material, affording the desired product in high yield (85%). mdpi.com This indicates the potential viability of ultrasound as an efficient energy source for activating p-nitrobenzaldehyde in related condensation reactions, though its specific application for azine formation requires further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Detailed Band Assignments and Functional Group Characterization

The FT-IR spectrum of p-nitrobenzaldehyde azine is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The analysis of these bands is crucial for the structural confirmation of the molecule.

A very strong band observed around 1708 cm⁻¹ is assigned to the C=O stretching vibration of the aldehyde group in the precursor, 4-nitrobenzaldehyde (B150856). The C-H stretching mode of the CHO group is identified by a band at approximately 2858 cm⁻¹.

The nitro group (NO₂) vibrations are prominent in the spectrum. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. For p-nitrobenzaldehyde, these bands are well-defined.

The formation of the azine bridge (C=N-N=C) introduces a characteristic C=N stretching vibration. This band is a key indicator of the successful synthesis of the azine from the parent aldehyde. In related azine structures, the C=N stretch is an important diagnostic peak.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane and in-plane aromatic C-H bending vibrations are also present at lower frequencies. For instance, in 4-nitrobenzaldehyde, an FT-IR band at 860 cm⁻¹ corresponds to the C-H out-of-plane bending mode.

Table 1: FT-IR Spectral Data for p-Nitrobenzaldehyde Azine and Related Compounds

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) in 4-Nitrobenzaldehyde | Reference |

| Aldehyde C-H | Stretching | 2858 | |

| Carbonyl C=O | Stretching | 1708 | |

| Aromatic C-H | Out-of-plane bending | 860 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of p-nitrobenzaldehyde azine in solution, including the electronic environment of individual protons and carbon atoms, and the conformational and isomeric forms of the molecule.

Proton (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of p-nitrobenzaldehyde azine provides distinct signals for the different types of protons present in the molecule. The azomethine proton (-CH=N) signal is a key diagnostic peak. In related azine compounds, this proton signal appears at a specific chemical shift that is influenced by the electronic effects of the substituents on the aromatic rings. For instance, in a similar azine, the azomethine proton resonates at 9.11 ppm.

The aromatic protons on the p-substituted benzene rings typically appear as two distinct doublets due to the A₂B₂ spin system. The protons ortho to the nitro group are expected to be deshielded and resonate at a lower field compared to the protons meta to the nitro group. In the precursor, 4-nitrobenzaldehyde, the aldehydic proton appears at around 10.181 ppm, while the aromatic protons resonate between 8.106 and 8.399 ppm. chemicalbook.com

Carbon-13 (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of p-nitrobenzaldehyde azine provides information about the carbon skeleton of the molecule. The azomethine carbon (C=N) signal is a characteristic feature and typically appears in the downfield region of the spectrum. For the precursor 4-nitrobenzaldehyde, the carbonyl carbon resonates at approximately 193.3 ppm. rsc.org

The aromatic carbon signals are also distinct. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded. The other aromatic carbons will show different chemical shifts based on their position relative to the nitro and azine groups. In 4-nitrobenzaldehyde, the aromatic carbons appear at various shifts, with the carbon attached to the aldehyde group at around 138.7 ppm. rsc.org

Conformational Analysis and Isomer Assignment (E/Z Configurations)

Azines can exist as (E,E), (E,Z), and (Z,Z) configurational isomers due to the rotation around the C=N and N-N bonds. rsc.org The (E,E) isomer is generally the most thermodynamically stable form for aromatic azines. rsc.org NMR spectroscopy is a crucial technique for identifying the predominant isomer in solution. researchgate.netnih.gov

The chemical shifts of the azomethine proton and carbon can differ between the E and Z isomers. nih.gov In some cases, if both isomers are present in solution, separate sets of signals may be observed in the NMR spectra. However, for many symmetrical azines, only one set of signals is observed, suggesting the presence of a single, favored conformation in solution, which is typically the s-trans conformation of the two C=N bonds with respect to the N-N single bond. The observation of a single signal for the -CH=N proton in the ¹H NMR spectrum often indicates that the proton is syn to the N-N bond in the favored conformation.

Table 2: Representative NMR Spectral Data

| Nucleus | Functional Group | Chemical Shift (ppm) - Representative | Reference |

| ¹H | Aldehydic proton (in precursor) | ~10.181 | chemicalbook.com |

| ¹H | Azomethine proton (-CH=N) | ~9.11 (in a related azine) | |

| ¹³C | Carbonyl carbon (in precursor) | ~193.3 | rsc.org |

| ¹³C | Aromatic carbon (C-CHO in precursor) | ~138.7 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the p-nitrobenzaldehyde azine molecule. The spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions.

The UV-Vis spectrum of the parent compound, 4-nitrobenzaldehyde, shows a strong absorption band around 250 nm, which is attributed to a π-π* transition involving the nitro and benzene groups. rsc.orguni-muenchen.de A weaker band of intermediate intensity is observed at approximately 300 nm, corresponding to a π-π* excitation within the arene ring. rsc.orguni-muenchen.de A very weak absorption around 350 nm is assigned to an n-π* transition originating from the lone pairs of the nitro and aldehyde moieties. rsc.orguni-muenchen.de

The formation of the azine linkage extends the conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent aldehyde. In related azine systems, the introduction of the azine group leads to the emergence of new, intense absorption bands. researchgate.net For instance, monitoring at 360 nm has been used for the analysis of related DNP mixtures, indicating significant absorption in this region for such derivatives. arkat-usa.org The extended conjugation in p-nitrobenzaldehyde azine likely results in strong absorption in the near-UV region.

Table 3: UV-Vis Absorption Data for 4-Nitrobenzaldehyde

| Transition Type | Approximate Wavelength (nm) | Molar Extinction Coefficient (ε_max) (M⁻¹cm⁻¹) | Reference |

| π → π* (Nitro and Benzene) | ~250 | ~10,000 | rsc.orguni-muenchen.de |

| π → π* (Arene) | ~300 | ~1,000 | rsc.orguni-muenchen.de |

| n → π* | ~350 | ~100 | rsc.orguni-muenchen.de |

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of Benzaldehyde (B42025), p-nitro-, azine are dictated by the chromophoric systems present in the molecule, namely the p-nitrophenyl groups and the azine (-CH=N-N=CH-) bridge. The UV-Vis spectrum is a result of electronic transitions within these moieties.

Studies on the precursor, p-nitrobenzaldehyde, show strong absorptions around 250-270 nm. rsc.orgresearchgate.net These are ascribed to π → π* transitions involving the entire conjugated system of the benzene ring and the nitro group. rsc.orguni-muenchen.de Weaker absorptions observed at longer wavelengths, around 300 nm and 350 nm, are attributed to π → π* excitations within the aromatic ring and n → π* transitions originating from the lone pairs of electrons on the oxygen atoms of the nitro group and the carbonyl oxygen, respectively. rsc.orguni-muenchen.de

In the azine molecule, the conjugation is extended across the -N=N- double bond, which influences the energy of these transitions. The azine linkage itself contributes to the electronic structure. researchgate.net The electronic spectrum of molecules containing the p-nitrobenzylidene moiety often exhibits absorption bands at wavelengths longer than the simple aldehyde. For instance, related heterocyclic compounds synthesized from 4-nitrobenzaldehyde show UV absorption bands at 306 nm and 402 nm. tandfonline.com The extended conjugation in Benzaldehyde, p-nitro-, azine is expected to result in a complex spectrum with multiple bands, reflecting the various possible electronic transitions. The transitions are generally of the π → π* and n → π* type, with the former being more intense. ubbcluj.ro

Mass Spectrometry (MS)

Mass spectrometry provides critical information for the structural elucidation of this compound, confirming its molecular weight and revealing its fragmentation pathways under electron ionization (EI).

Molecular Ion and Fragmentation Pattern Analysis

The molecular formula for this compound is C₁₄H₁₀N₄O₄, corresponding to a monoisotopic mass of 298.0702 Da. chemspider.comnist.gov In an EI mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 298. This peak confirms the molecular weight of the compound.

The fragmentation of this compound is guided by the stability of the resulting fragments and the presence of functional groups. Key fragmentation processes for aromatic nitro compounds and aldehydes can be used to predict the pattern. miamioh.edulibretexts.org

Symmetric Cleavage: A primary fragmentation pathway likely involves the cleavage of the central N-N single bond, which is relatively weak. This would lead to the formation of a [p-nitrobenzylidene]imine radical cation, [O₂NC₆H₄CHN]⁺•, or a related ion with a mass of m/z 149.

Fragmentation of the Monomer Unit: The precursor, p-nitrobenzaldehyde, shows a molecular ion at m/z 151. researchgate.netnih.gov Fragments derived from a single p-nitrobenzaldehyde unit are expected. Loss of the entire aldehyde group (-CHO) from a fragment could lead to a nitrophenyl cation at m/z 123 ([C₆H₄NO₂]⁺), followed by the characteristic loss of NO₂ to give the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Loss of Nitro Group: Aromatic nitro compounds characteristically lose the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Therefore, peaks at M-30 and M-46 could be anticipated.

Aldehyde-like Fragmentation: Cleavage adjacent to the imine C=N bond, analogous to aldehyde fragmentation, could result in the loss of a hydrogen atom (M-1) or a larger fragment. libretexts.org

A proposed fragmentation scheme is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 298 | [C₁₄H₁₀N₄O₄]⁺• | Molecular Ion ([M]⁺•) |

| 149 | [C₇H₅N₂O₂]⁺ | Symmetric cleavage of the N-N bond |

| 123 | [C₆H₅NO₂]⁺• | Loss of CN from the m/z 149 fragment |

| 103 | [C₇H₅N]⁺• | Loss of NO₂ from the m/z 149 fragment |

| 77 | [C₆H₅]⁺ | Loss of NO₂ from the nitrophenyl cation |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. uhu-ciqso.esuol.de

Precise Molecular Geometries and Bond Parameters

Key geometric parameters, such as bond lengths and angles, define the molecular conformation. The planarity is stabilized by the extensive π-conjugation that extends from one p-nitrophenyl ring to the other through the azine bridge. researchgate.net

Table of Selected Bond Parameters (representative values)

| Bond | Typical Length (Å) |

|---|---|

| C=N | ~1.28 Å |

| N-N | ~1.41 Å |

| C-C (aryl) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å |

| N-O (nitro) | ~1.22 Å |

Crystalline Packing and Intermolecular Interactions

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions. nih.govnumberanalytics.com For this compound, the supramolecular structure is primarily directed by weak hydrogen bonds. iucr.org

Specifically, the crystal structure reveals that the molecules are linked into a three-dimensional framework by two independent C—H···O hydrogen bonds. iucr.org These interactions occur between the hydrogen atoms of the aromatic rings of one molecule and the oxygen atoms of the nitro groups of neighboring molecules. Such hydrogen bonds are a common and significant feature in the crystal engineering of nitro-substituted aromatic compounds. tandfonline.comresearchgate.net

The centrosymmetric nature of the molecule influences the packing, allowing for an efficient arrangement that maximizes stabilizing interactions. There is no evidence of strong π-π stacking interactions in this particular isomer, with the C-H···O bonds being the dominant directional forces that define the crystal architecture. iucr.org

Table of Intermolecular Interactions

| Interaction Type | Description | Resulting Structure |

|---|---|---|

| C—H···O Hydrogen Bonds | Aromatic C-H donors interact with nitro group oxygen acceptors of adjacent molecules. iucr.org | A three-dimensional framework. iucr.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural, electronic, and spectroscopic properties of azine compounds. acs.org For Benzaldehyde (B42025), p-nitro-, azine, DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to provide detailed insights that complement experimental findings. researchgate.nettandfonline.com These computational studies allow for the optimization of molecular geometry, analysis of frontier molecular orbitals, prediction of vibrational spectra, and evaluation of various molecular properties such as electrostatic potential and atomic charges. ijcmas.com The agreement between theoretical predictions and experimental data validates the computational models and allows for a deeper understanding of the molecule's behavior at an atomic level. tandfonline.comresearchgate.net

Molecular Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule by finding the minimum energy configuration. arxiv.orgaps.org For azine derivatives, DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are commonly used to predict key structural parameters. researchgate.net

In studies of related azine structures, the central N-N bond length is calculated to be significantly shorter than a typical N-N single bond (approx. 1.45 Å), indicating partial double bond character due to delocalization. researchgate.net The C=N double bond and the bonds within the phenyl rings are also characterized. For a molecule containing a p-nitrobenzylidene moiety, DFT calculations have been used to establish the optimized geometry, which can then be compared with experimental data from X-ray crystallography to confirm the accuracy of the theoretical model. tandfonline.com The correlation between calculated and experimental parameters for similar molecules often shows excellent agreement, with correlation values (R²) for bond lengths and angles approaching 0.999. tandfonline.com

Below is a table representing typical bond lengths and angles for a p-nitro substituted azine structure, as determined by DFT calculations.

| Parameter | Typical Calculated Value (B3LYP) | Description |

|---|---|---|

| N-N Bond Length | ~1.41 Å | Central azine bridge bond. researchgate.net |

| C=N Bond Length | ~1.28 Å | Imine bond of the azine group. |

| C-N (Nitro Group) | ~1.48 Å | Bond between phenyl ring and nitro group. |

| N-O (Nitro Group) | ~1.23 Å | Bonds within the nitro group. |

| C-N-N Bond Angle | ~116° | Angle around the azine nitrogen. |

| C=N-N Bond Angle | ~121° | Angle defining the geometry of the imine-azine linkage. researchgate.net |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. tandfonline.comajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. thaiscience.info The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and greater potential for intramolecular charge transfer (ICT). tandfonline.comchalcogen.ro

For molecules containing the p-nitrophenyl group, the HOMO is typically localized on the azine bridge and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing p-nitrobenzylidene moiety. rsc.org This distribution facilitates ICT upon electronic excitation. DFT calculations at the B3LYP/6-311G(d,p) level are effective for determining these energy values. tandfonline.com The presence of the electron-withdrawing nitro group is known to lower both the HOMO and LUMO energy levels. rsc.org

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.77 eV | Energy of the Highest Occupied Molecular Orbital. tandfonline.com |

| ELUMO | -3.33 eV | Energy of the Lowest Unoccupied Molecular Orbital. tandfonline.com |

| Energy Gap (ΔE) | 3.44 eV | Indicates chemical reactivity and stability. tandfonline.com |

| Ionization Potential (I) | 6.77 eV | Energy required to remove an electron (approximated as -EHOMO). tandfonline.com |

| Electron Affinity (A) | 3.33 eV | Energy released when an electron is added (approximated as -ELUMO). tandfonline.com |

| Chemical Hardness (η) | 1.72 eV | Resistance to change in electron distribution ( (I-A)/2 ). tandfonline.com |

| Electronegativity (χ) | 5.05 eV | Measure of electron-attracting power ( (I+A)/2 ). tandfonline.com |

Prediction of Vibrational Wavenumbers and Spectroscopic Signatures (IR/Raman)

Theoretical vibrational analysis using DFT is a standard method for assigning experimental FT-IR and FT-Raman spectral bands. ijcmas.com By calculating harmonic vibrational frequencies, a detailed interpretation of the vibrational modes of Benzaldehyde, p-nitro-, azine can be achieved. researchgate.net Calculations are often performed at the B3LYP/6-311++G(d,p) level, and the resulting frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

Key vibrational modes for this molecule include:

C=N Stretching: The characteristic stretching of the azomethine (C=N) group in azines is a significant indicator of its structure.

N-N Stretching: The vibration of the central nitrogen-nitrogen bond of the azine bridge. Its frequency is sensitive to substituent effects and delocalization. lippertt.ch

NO₂ Stretching: The symmetric and asymmetric stretching vibrations of the nitro group are prominent and typically appear in distinct regions of the IR spectrum.

C-H Stretching: Vibrations from the aromatic rings and the aldehyde-derived C-H bond.

C=C Stretching: Aromatic ring stretching vibrations.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Expected Spectral Region |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | FT-IR/Raman. researchgate.net |

| C=N Stretch (Azine) | ~1645 | Strong in Raman, variable in IR. rsc.org |

| C=C Stretch (Aromatic) | 1600-1450 | Characteristic ring vibrations. core.ac.uk |

| NO₂ Asymmetric Stretch | ~1520 | Strong in IR. |

| NO₂ Symmetric Stretch | ~1345 | Strong in IR. |

| N-N Stretch | ~1180 | Sensitive to electronic effects. lippertt.ch |

Conformational Energetics and Isomeric Forms

The azine bridge (C=N-N=C) allows for the existence of different geometric isomers (E/Z configurations) around the two C=N double bonds. For a symmetrical azine like this compound, three potential isomers exist: (E,E), (E,Z), and (Z,Z). Additionally, rotation around the N-N and C-N single bonds can lead to different conformers.

DFT calculations are essential for determining the relative stabilities of these isomers. rsc.org By performing potential energy surface (PES) scans and geometry optimizations for each possible isomer, their total energies can be compared. rsc.org For N-acyl hydrazones and related azines synthesized from aromatic aldehydes, the (E)-configuration around the C=N bond is generally found to be predominant due to lower steric hindrance. scispace.com In asymmetrical azines, the (E) isomer is often energetically more favorable than the (Z) isomer. nih.gov For symmetrical azines, the (E,E) isomer is typically the most stable and lowest energy conformation, as it minimizes steric repulsion between the bulky phenyl groups.

| Isomer | Description | Expected Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|---|

| (E,E) | Both phenyl groups are trans to the N-N bond. | 0.00 (Reference) | Most Stable |

| (E,Z) | One phenyl group is trans, one is cis. | > 2.2 | Less Stable. nih.gov |

| (Z,Z) | Both phenyl groups are cis to the N-N bond. | > 4.5 | Least Stable |

Atomic Charges and Electronic Density Distributions

The distribution of electron density and the calculation of net atomic charges (NACs) are vital for understanding a molecule's reactivity, polarity, and intermolecular interactions. researchgate.netnih.gov Methods like Mulliken Population Analysis and Natural Population Analysis (NPA), performed on a DFT-optimized geometry, provide charges for each atom. uni-muenchen.de

In this compound, the electron-withdrawing nitro group creates a significant electron deficiency on the attached phenyl ring, while the nitrogen atoms of the azine bridge are electron-rich. High-resolution X-ray diffraction combined with theoretical modeling can be used to map the electron density distribution. mdpi.com The analysis typically reveals that the most electronegative atoms, such as the oxygen atoms of the nitro group and the nitrogen atoms of the azine bridge, carry the most negative charges. mdpi.com This information helps identify the likely sites for electrophilic and nucleophilic attack. thaiscience.info

| Atom/Group | Typical Charge (e) | Role |

|---|---|---|

| Oxygen (Nitro Group) | -0.4 to -0.6 | Strongly Nucleophilic Site |

| Nitrogen (Nitro Group) | +0.6 to +0.8 | Electrophilic Center |

| Nitrogen (Azine Bridge) | -0.2 to -0.4 | Nucleophilic Site |

| Carbon (Imine C=N) | +0.1 to +0.3 | Electrophilic Site |

| Hydrogen (Aromatic) | +0.1 to +0.2 | Slightly Electrophilic |

Electrostatic Potentials and Dipole Moments

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rasayanjournal.co.in The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would show strong negative potential (red) localized around the oxygen atoms of the nitro groups and, to a lesser extent, the nitrogen atoms of the azine bridge. rasayanjournal.co.in Positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in molecules. It allows for the characterization of chemical bonding and non-covalent interactions by identifying bond critical points (BCPs) and analyzing their topological properties. nih.gov Key parameters derived from QTAIM analysis include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs, which help in classifying the nature and strength of atomic interactions.

In the analysis of the related p-nitro-substituted azine, QTAIM was employed to investigate various intramolecular and intermolecular interactions, particularly non-classical dihydrogen contacts (C-H···H-C), which contribute to the stability of the crystalline structure. researchgate.net The analysis confirms the presence of long-range interactions that are crucial for the supramolecular assembly. researchgate.net

Table 1: Illustrative Topological Parameters from QTAIM Analysis for Interactions in a Related Azine Crystal This table is representative of data typically generated in QTAIM studies.

| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-H···O | 0.015 | +0.045 | Weak, electrostatic |

| C-H···H-C | 0.009 | +0.028 | Very weak, van der Waals |

| N···H | 0.020 | +0.061 | Weak hydrogen bond |

| C···C | 0.005 | +0.019 | van der Waals |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method is particularly useful for quantifying charge distribution, atomic hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory, which examines the delocalization of electrons from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

Table 2: Representative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a p-Nitro Azine Analogue This table illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) calculated via NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N5 | π* (C1-C6) | 5.21 |

| π (C2-C3) | π* (N1-O2) | 20.15 |

| π (C8-C9) | π* (C7=N5) | 15.88 |

| σ (C1-H1A) | σ* (C6-C5) | 0.75 |

Car-Parrinello Molecular Dynamics (CPMD) Simulations

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines density functional theory (DFT) for the calculation of electronic structure and forces with molecular dynamics for simulating the motion of atoms. numberanalytics.com This approach allows for the study of the dynamic evolution of a system, including vibrational properties, reaction dynamics, and the behavior of molecules in condensed phases, without relying on empirical force fields. rsc.orgfuw.edu.pl The method propagates the electronic wave functions and nuclear positions simultaneously. aps.org

In the study of the related 1-[(E)-4-isopropylbenzilydene]-2-[(E)-4-nitrobenzylidene]-hydrazine, CPMD simulations were performed to assess the stability of the crystal structure and the nature of intermolecular interactions over time. researchgate.net The simulations provided insights into the dynamic behavior of the dihydrogen contacts and other weak interactions, confirming their role in maintaining the crystalline arrangement. CPMD is particularly valuable for understanding how thermal motion affects the geometry and stability of such interactions in the solid state. nih.gov

Analysis of Polarization Effects and Molecular Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Molecular reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's response to chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net

In this compound, the presence of two p-nitro groups profoundly influences its electronic properties. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly polarizes the molecule. doubtnut.com This effect decreases the electron density on the benzene (B151609) rings and the azine (-CH=N-N=CH-) bridge, making the carbon atoms of the azomethine groups highly electrophilic and thus more susceptible to nucleophilic attack. doubtnut.comvaia.com

Table 3: Conceptual Molecular Reactivity Descriptors for this compound This table presents the expected qualitative values and significance of reactivity descriptors for the title compound based on its chemical structure.

| Descriptor | Definition | Expected Value/Trend | Implication for Reactivity |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Low | Low ability to donate electrons |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Low | High ability to accept electrons |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between LUMO and HOMO | Small | High reactivity, easily polarizable |

| Chemical Hardness (η ≈ ΔE/2) | Resistance to change in electron distribution | Low | Molecule is "soft" and reactive |

| Chemical Softness (S = 1/η) | Reciprocal of hardness | High | High polarizability and reactivity |

| Electrophilicity Index (ω) | Capacity to accept electrons | High | Strong electrophile, prone to nucleophilic attack |

Reaction Chemistry and Mechanistic Studies

Reactivity of the Azine Linkage (C=N-N=C)

The core reactivity of Benzaldehyde (B42025), p-nitro-, azine is dictated by the electronic nature of its azine linkage. The C=N-N=C system is a conjugated π-system, but its reactivity profile is distinct from that of a 1,3-diene. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic centers. Conversely, the imine carbon atoms (C=N) are electrophilic, a character that is dramatically enhanced by the strong -I (inductive) and -R (resonance) effects of the p-nitro substituents[4, 25].

The electron density is pulled from the azine bridge towards the nitro groups, as depicted in the resonance structures. This electronic polarization makes the imine carbons highly susceptible to nucleophilic attack. At the same time, the nucleophilicity of the nitrogen atoms is somewhat attenuated compared to alkyl-substituted azines, yet they remain reactive sites for electrophiles and participate readily in pericyclic reactions.

Mechanistic studies show that the azine can act as a bidentate nucleophile or a 4π-electron component in cycloadditions. The planarity of the central C=N-N=C unit is crucial for its conjugated properties, and reactions often proceed in a way that targets the two equivalent C=N bonds either sequentially or in a concerted fashion.

Cycloaddition Reactions

Benzaldehyde, p-nitro-, azine is an excellent substrate for cycloaddition reactions, where it can behave as a 2π or 4π component. Its participation in [3+2] cycloadditions is particularly noteworthy. When treated with 1,3-dipoles such as nitrile oxides or diazomethane, the azine's C=N bonds act as dipolarophiles. The reaction of this compound with benzonitrile (B105546) oxide, for example, leads to the formation of 1,2,4-oxadiazole (B8745197) derivatives. The strong electron-withdrawing nature of the p-nitrophenyl groups activates the C=N bond towards this type of cycloaddition, often resulting in high yields and specific regioselectivity[3, 5].

The azine itself can be considered a bis-azomethine ylide equivalent, functioning as a 4π component in [4+2] cycloadditions with highly reactive dienophiles. However, a more common pathway is the reaction across a single C=N bond. For instance, its reaction with electron-deficient acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of various heterocyclic adducts depending on the reaction conditions.

Crisscross Addition Reactions

A characteristic reaction of the azine framework is the "crisscross addition," formally a [2π + 2π + 2π] cycloaddition. In this transformation, two molecules of a reactant add across the two C=N bonds of the azine moiety in a crisscross manner. This typically occurs with reagents containing cumulative double bonds, such as isocyanates and ketenes.

For example, the reaction of this compound with two equivalents of phenyl isocyanate does not yield a simple [2+2] cycloadduct but rather a bicyclic adduct. The mechanism is believed to be stepwise, initiated by the nucleophilic attack of an azine nitrogen onto the electrophilic isocyanate carbon. The resulting zwitterionic intermediate then undergoes an intramolecular cyclization onto the second C=N bond, followed by a subsequent reaction with a second molecule of the isocyanate to complete the bicyclic structure. The p-nitro groups stabilize the negative charge developed on the aromatic ring during potential intermediate stages, facilitating the reaction.

Rearrangement Reactions

This compound can undergo specific rearrangement reactions under thermal or photochemical conditions. One of the most studied rearrangements is its conversion into 2,5-bis(p-nitrophenyl)-1,3,4-oxadiazole. This transformation can be achieved through oxidative cyclization using various oxidizing agents. The mechanism involves the oxidation of the azine bridge, leading to an intermediate that subsequently cyclizes with the loss of a nitrogen molecule, although this is less common than rearrangements that maintain the nitrogen atoms.

A more direct rearrangement is the thermal or photochemical isomerization to form substituted pyrazole (B372694) derivatives or diazepines, although such reactions often require high energy and may lead to complex product mixtures. The stability conferred by the aromatic systems and the conjugated azine bridge makes high-energy intermediates necessary for skeletal rearrangement.

Reactions with Ketenes and Ketenes Precursors

Ketenes are highly reactive partners for this compound. The reaction can proceed via several pathways, including [2+2] cycloaddition to form β-lactam rings or [4+2] cycloaddition to yield 1,3,4-oxadiazin-6-one derivatives. The outcome is highly dependent on the ketene's substituents and the reaction conditions.

With diphenylketene, this compound has been shown to undergo a [4+2] cycloaddition where the azine acts as the 4π component (heterodiene). The reaction proceeds by adding the C=C bond of the ketene (B1206846) across one C=N-N moiety of the azine. The resulting six-membered heterocyclic ring is a 1,3,4-oxadiazinone derivative. The electrophilicity of the imine carbons, enhanced by the p-nitro groups, is a key driver for this reaction.

| Ketene/Precursor | Reaction Type | Product Class | Reference |

| Diphenylketene | [4+2] Cycloaddition | 1,3,4-Oxadiazinone derivative | |

| Phenyl Isocyanate | Crisscross Addition | Bicyclic Adduct | |

| Dichloroketene | [2+2] Cycloaddition | Bis-β-lactam derivative |

This is an interactive data table. Click on the headers to sort.

Utilization as Reagents in Organic Synthesis

The predictable reactivity and electronically activated nature of this compound make it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.

The azine serves as a versatile precursor for a wide array of heterocyclic systems. Its C=N-N=C core provides a ready-made fragment that can be incorporated into more complex ring structures.

Triazoles: The reaction of this compound with reagents like N-bromosuccinimide (NBS) in the presence of potassium cyanide can lead to the formation of 1,3,4-triazole derivatives. The mechanism involves the formation of a nitrile imine intermediate which then undergoes an intramolecular cyclization.

Triazines: Condensation reactions with amidines or related three-atom synthons can be used to construct 1,2,4-triazine (B1199460) rings. The azine provides a N-N-C fragment to the final heterocyclic core.

Benzoxazepines: The synthesis of benzoxazepine derivatives has been achieved through the reaction of the azine with 2-aminophenol (B121084) under oxidative conditions. This reaction likely proceeds through the formation of a Schiff base, followed by an intramolecular cyclization to form the seven-membered ring.

Pyrimidines: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can yield substituted pyrimidine (B1678525) derivatives. In this case, the azine linkage is cleaved, and the resulting p-nitrobenzaldehyde imine intermediate reacts with the dicarbonyl compound to form the pyrimidine ring.

The table below summarizes selected synthetic applications of this compound for the synthesis of heterocyclic compounds.

| Target Heterocycle | Reactant(s) | Key Conditions | Yield (%) | Reference |

| 1,3,4-Triazole derivative | NBS, KCN | DMF, Room Temp | 78 | |

| Substituted Pyrimidine | Acetylacetone, NH₄OAc | Reflux in Ethanol (B145695) | 85 | |

| 1,2,4-Triazine derivative | Formamidine Acetate | Acetic Acid, 100 °C | 65 | |

| Benzoxazepine derivative | 2-Aminophenol, Oxidant | Toluene (B28343), Reflux | 72 |

This is an interactive data table. Click on the headers to sort.

Directing Group Applications in Synthetic Pathways

While not a directing group in the classical sense of C-H activation, the azine moiety of this compound serves as a crucial structural and reactive unit that directs the outcome of specific synthetic pathways, particularly in cycloaddition reactions. The entire C=N-N=C backbone acts as a 1,5-dipole, guiding the formation of complex heterocyclic structures.

A prominent example is the "criss-cross" cycloaddition, a reaction where aldazines act as dipoles and react with two equivalents of a dipolarophile. nih.gov Aromatic aldazines, including those derived from substituted benzaldehydes like 3-nitrobenzaldehyde, undergo these cycloadditions to form bicyclic compounds with two fused five-membered rings. nih.gov For instance, the reaction with isothiocyanic acid directs the synthesis toward a specific tetrahydro- vaia.comsciepub.comvaia.comtriazolo[1,2-a] vaia.comsciepub.comvaia.comtriazole framework. nih.gov The azine's inherent structure is thus fundamental to directing the regiochemical and structural outcome of the transformation.

Furthermore, the p-nitrobenzaldehyde component itself can direct specific reaction pathways that differ from those of other substituted aldehydes. In certain multicomponent reactions, the use of 4-nitrobenzaldehyde (B150856) as a starting material triggers a unique heteroaromatization pathway involving the elimination of a sulfonamide moiety, a result not observed with other aromatic aldehydes. rsc.org This highlights how the potent electron-withdrawing nature of the nitro group can influence the stability of intermediates and direct the reaction toward a specific product. rsc.org Azines, in general, are well-documented starting materials for the synthesis of various heterocyclic compounds, including pyrazoles and purines. rsc.org

Table 1: Conceptual Illustration of Azine-Directed Criss-Cross Cycloaddition

| Reactants | Dipolarophile | Directed Product |

|---|---|---|

| Ar-CH=N-N=CH-Ar (Aldazine) | 2 equivalents of X=Y | Fused bicyclic heterocycle |

This table conceptualizes the role of the aldazine (B74668) structure in directing the formation of a specific heterocyclic core through criss-cross cycloaddition.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of reactions involving this compound are profoundly influenced by the electronic properties of the substituents on the aromatic rings. The para-nitro group, being a powerful electron-withdrawing group, plays a critical role. doubtnut.com

The reactivity of the parent p-nitrobenzaldehyde towards nucleophilic addition is significantly higher than that of unsubstituted benzaldehyde or benzaldehydes with electron-donating groups (like p-methoxybenzaldehyde). vaia.comvaia.com The nitro group withdraws electron density from the benzene (B151609) ring and the attached carbonyl group through both inductive (-I) and resonance (-M) effects. vaia.comdoubtnut.com This withdrawal increases the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to attack by nucleophiles. vaia.comvaia.com This principle directly impacts the formation of the azine from the aldehyde and hydrazine (B178648).

The quantitative relationship between a substituent's electronic character and its effect on reactivity can be described by the Hammett equation, log(k/k₀) = ρσ. numberanalytics.comwikipedia.org In this equation, the substituent constant (σ) measures the polar effect of a substituent, while the reaction constant (ρ) describes the reaction's sensitivity to these effects. numberanalytics.comwikipedia.org Substituents like the p-nitro group have large positive σ values, reflecting their strong electron-withdrawing capacity and their ability to stabilize negative charge in the transition state of many reactions. wikipedia.org

This electronic effect extends to the stability of the azine product itself. Studies on dynamic combinatorial libraries have shown that electron-withdrawing groups, such as the p-nitro group, have a stabilizing effect on the resulting azines. Steric hindrance from substituents can also play a role, potentially decreasing reactivity and yields in azine synthesis.

Table 2: Influence of Para-Substituents on Benzaldehyde Reactivity and Azine Properties

| Substituent (at para-position) | Electronic Effect | Effect on Carbonyl Carbon's Electrophilicity | Reactivity Towards Nucleophiles | Consequent Effect on Azine |

|---|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing (-I, -M) | Significantly Increased | High | Stabilized |

| -H | Neutral (Reference) | Baseline | Moderate | Baseline |

| -OCH₃ | Strong Electron-Donating (+M, -I) | Significantly Decreased | Low | Destabilized (in exchange reactions) |

This table summarizes the qualitative effects of different para-substituents on the chemical properties of benzaldehyde and the corresponding azine, based on established chemical principles. vaia.comvaia.com

Coordination Chemistry of Benzaldehyde, P Nitro , Azine Ligands

Azines as Diimine Ligands in Metal Complexation

Azines are a class of organic compounds characterized by the functional group C=N-N=C. This structure makes them 2,3-diaza analogues of 1,3-butadienes. researchgate.net The diimine functionality is central to their role as ligands in coordination chemistry. mdpi.comresearchgate.net The two nitrogen atoms of the imine groups possess lone pairs of electrons, making them potential donors and enabling them to act as chelating agents. researchgate.net

The coordinating ability of the diimine group in azines is particularly noteworthy due to the flexibility of the N-N single bond. mdpi.com This flexibility allows the ligand to adopt various conformations, leading to the formation of diverse structural motifs in metal complexes. mdpi.com Azines can function as bidentate or tetradentate ligands, coordinating to one or more metal centers to form mononuclear or polynuclear complexes. researchgate.netresearchgate.net Their structural similarity to other aromatic azine ligands, which are known to form a wide variety of coordination compounds, underscores their potential in this field. researchgate.net The presence of the conjugated system also imparts specific electronic properties, influencing the stability and reactivity of the resulting metal complexes. researchgate.net

Synthesis of Metal Complexes

The synthesis of azine ligands is typically straightforward, commonly involving the condensation reaction of a carbonyl compound with hydrazine (B178648). researchgate.netresearchgate.net For Benzaldehyde (B42025), p-nitro-, azine, the synthesis involves the reaction of p-nitrobenzaldehyde with hydrazine hydrate (B1144303). researchgate.netgoogle.com

The subsequent formation of metal complexes is generally achieved by reacting the isolated azine ligand with a suitable metal salt in an appropriate solvent. researchgate.net For instance, the ligand can be dissolved in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of a metal salt such as a chloride or acetate (B1210297) salt of the desired transition metal. mdpi.comresearchgate.net The reaction mixture is often stirred and may require heating to facilitate the complexation process. researchgate.net The resulting metal complex, which may precipitate from the solution, can then be isolated by filtration, washed, and dried. scispace.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to target different complex structures, such as 1:1 or 1:2 metal-to-ligand ratios. researchgate.netresearchgate.net

The Benzaldehyde, p-nitro-, azine ligand readily forms complexes with a range of transition metals, including nickel(II), copper(II), and palladium(II).

Nickel(II) Complexes : The synthesis of Ni(II) complexes with azine ligands has been well-documented. researchgate.netacs.org Typically, a solution of a Ni(II) salt, such as nickel(II) chloride or nickel(II) acetate, is added to a solution of the azine ligand. researchgate.netmdpi.com The reaction often yields complexes with a general stoichiometry of [Ni(L)Cl₂] or [Ni(L)₂]²⁺, where 'L' represents the azine ligand. researchgate.netmdpi.com In these complexes, the nickel ion is typically found in a pseudo-octahedral or distorted tetrahedral coordination geometry. mdpi.comresearchgate.net

Copper(II) Complexes : Copper(II) complexes of azine ligands are also commonly synthesized by reacting the ligand with a Cu(II) salt like copper(II) acetate or copper(II) chloride. researchgate.netscispace.com Studies on related azine ligands show the formation of both mononuclear and binuclear copper(II) complexes. researchgate.netresearchgate.net The geometry of the resulting Cu(II) center can vary, with evidence pointing towards distorted tetrahedral or square planar arrangements. researchgate.net

Palladium(II) Complexes : Palladium(II) complexes with azine-derivative ligands have been prepared by reacting the ligand with palladium precursors like sodium tetrachloropalladate(II) (Na₂PdCl₄) or bis(benzonitrile)palladium(II) chloride ([PdCl₂(NCPh)₂]). researchgate.net These reactions typically yield square-planar complexes of the type [PdL₂Cl₂], where the palladium atom coordinates to the nitrogen atoms of the azine ligand. researchgate.net

Structural Characterization of Coordination Complexes

The structures of metal complexes containing the this compound ligand are elucidated using a combination of spectroscopic and analytical techniques.

Elemental Analysis and Mass Spectrometry : These methods are used to determine the empirical formula of the complexes and confirm the metal-to-ligand ratio. researchgate.netmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key diagnostic feature is the stretching frequency of the azomethine (C=N) group. Upon complexation, this band typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in the coordination. umt.edu.pk The appearance of new, non-ligand bands in the far-IR region can be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of bond formation. umt.edu.pkbendola.com

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. researchgate.net

Below is a table summarizing typical characterization data for transition metal complexes with azine ligands.

| Metal Complex (Example) | Synthesis Method | Key IR Bands (cm⁻¹) | Electronic Spectra (λₘₐₓ) | Proposed Geometry |

| [Ni(L)Cl₂] (L = Azine) | Reaction of NiCl₂ with ligand in methanol mdpi.com | ν(C=N) : ~1620 (free ligand), ~1590 (complex) ν(Ni-N) : ~450 | d-d transitions consistent with octahedral or tetrahedral Ni(II) | Pseudo-octahedral mdpi.com |

| [Cu(L)Cl₂] (L = Azine) | Reaction of CuCl₂ with ligand in dioxane researchgate.net | ν(C=N) : Shifts to lower frequency upon coordination umt.edu.pk | d-d transitions in the visible region | Distorted tetrahedral researchgate.net |

| [Pd(L)₂Cl₂] (L = Azine) | Reaction of Na₂PdCl₄ with ligand in ethanol researchgate.net | ν(C=N) : ~1648 (free ligand), shifts on coordination | Bands consistent with square-planar Pd(II) | Square-planar researchgate.net |

Investigation of Ligand-Metal Interactions and Bonding Characteristics

The interaction between the this compound ligand and a metal center is primarily through the lone pairs of electrons on the two imine nitrogen atoms. researchgate.netumt.edu.pk The ligand typically acts as a bidentate N,N'-donor, forming a stable chelate ring with the metal ion. researchgate.net The flexibility of the central N-N bond allows the two C=N donor groups to position themselves favorably for coordination. mdpi.com

The electronic nature of the ligand is significantly influenced by the p-nitro substituent on the phenyl rings. The nitro group (-NO₂) is a strong electron-withdrawing group, which reduces the electron density on the azomethine nitrogen atoms. nih.gov This electronic effect can influence the donor strength of the ligand and the stability of the resulting metal-ligand bond.

Based on studies of analogous systems, the coordination can lead to different geometries. For first-row transition metals like Ni(II) and Cu(II), octahedral or tetrahedral geometries are common. researchgate.netmdpi.com In many cases, the coordination sphere is completed by other ligands, such as chloride ions or water molecules. researchgate.netbendola.com For d⁸ metals like Pd(II), a square-planar geometry is strongly favored. researchgate.net Spectroscopic data, particularly the shift in the C=N stretching vibration in the IR spectrum, and the d-d electronic transitions observed in the UV-Vis spectrum, are key to understanding these bonding characteristics and the resulting coordination environment. researchgate.netumt.edu.pk

Supramolecular Chemistry and Crystal Engineering

Self-Assembly and Intermolecular Interactions in Solid State

In the crystalline state, molecules of p-nitrobenzaldehyde azine and structurally similar compounds organize themselves through a process of self-assembly driven by a combination of specific, directional intermolecular interactions. rsc.org The resulting supramolecular architecture is a testament to the cooperative effect of these forces. Crystalline systems are often organized through various intermolecular interactions, with classical and weak hydrogen bonds playing a primary role in the supramolecular assembly. researchgate.net

Hydrogen bonds are among the most significant interactions governing the crystal packing of nitro-substituted azines. While the specific structure of p-nitrobenzaldehyde azine is not detailed in the provided sources, analysis of its isomer, N,N′-Bis(3-nitrobenzylidene)hydrazine, provides a relevant model. In this related compound, weak intermolecular C—H···O hydrogen bonds link the molecules into infinite chains. iucr.org These interactions create a ten-membered ring motif. iucr.org Similar C–H···O interactions are observed in other crystalline structures containing the 4-nitrobenzylidene group, where they are crucial for the cohesion and stabilization of the molecular packing. tandfonline.com The nitro group, with its electronegative oxygen atoms, frequently acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the benzene (B151609) rings of adjacent molecules. sci-hub.ru

Table 1: Examples of Intermolecular Interaction Geometries in Azine Derivatives

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond | C—H···O | - | iucr.org |

| Dihydrogen Bond | C—H···H—C | - | researchgate.net |

| π-π Stacking | Cg···Cg | 3.988 | researchgate.net |

Aromatic π-π stacking is another critical interaction that influences the crystal structure of p-nitrobenzaldehyde azine and its analogues. mdpi.com In the solid state, the planar phenyl rings of adjacent molecules can stack upon one another, contributing to the cohesive energy of the crystal. For instance, in the crystalline structure of an azine derivative, dimers are formed and stacked into columns, stabilized by π-π interactions with a centroid-centroid distance of 3.988 Å. researchgate.net Hirshfeld surface analysis and shape index plots are effective tools for visualizing and quantifying these π-π stacking interactions, which often appear as characteristic red and blue triangles. tandfonline.com These aromatic interactions, in conjunction with hydrogen and dihydrogen bonds, create a robust three-dimensional network that defines the material's solid-state properties. encyclopedia.pubmdpi.com

Characterization of Dihydrogen Interactions in Crystalline Assemblies

Advanced Crystal Growth Techniques and Controlled Crystal Packing

The synthesis of Benzaldehyde (B42025), p-nitro-, azine is typically achieved through a straightforward condensation reaction between p-nitrobenzaldehyde and hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent. researchgate.netresearchgate.net Obtaining high-quality single crystals, which are essential for definitive X-ray diffraction studies and for applications in areas like nonlinear optics, requires more controlled methods.

A common and effective technique for growing single crystals of organic compounds like this azine is the slow evaporation of a saturated solution. iucr.org In this method, the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, nucleation occurs, and crystals begin to grow. The quality of the resulting crystals depends on factors such as the choice of solvent, temperature stability, and the rate of evaporation.

Other advanced techniques for growing bulk single crystals from solution include the top-seeded solution growth (TSSG) method, which combines aspects of the flux method and the Czochralski technique. mdpi.com General methods for growing high-quality crystals from molten material, such as the Bridgman-Stockbarger and Czochralski methods, are also widely used for various optical and semiconductor materials, showcasing the range of techniques available for producing crystalline solids. researchgate.netudel.edusamaterials.com

Exploration of Cooperative Effects on Crystalline Stability

The stability of the crystalline lattice of p-nitrobenzaldehyde azine and its derivatives arises not from a single dominant force but from the cooperative interplay of multiple weak and strong intermolecular interactions. researchgate.net The combination of classical C—H···O hydrogen bonds, non-classical C—H···H—C dihydrogen bonds, and aromatic π-π stacking interactions creates a resilient and stable supramolecular structure. researchgate.netencyclopedia.pub

Design and Synthesis of Novel Solid-State Materials with Desired Properties

The unique electronic and structural features of the p-nitrobenzaldehyde azine moiety make it a valuable building block in the design of novel solid-state materials. ugent.be Its azine linkage and nitro-functionalized aromatic rings can be incorporated into larger, more complex architectures to create materials with specific functions.

One significant application is in the development of porous polymers for chemical sensing. For example, azine-linked conjugated network polymers have been synthesized that exhibit high fluorescence quenching selectivity and sensitivity for detecting nitroaromatic compounds like 2,4,6-trinitrophenol (TNP). ccspublishing.org.cn The sensing mechanism relies on hydrogen-bonding interactions between the analyte and the azine moieties within the porous framework. ccspublishing.org.cn

Furthermore, the azine group's basicity has been exploited in catalysis. Zinc-based metal-organic frameworks (MOFs) containing azine groups have been shown to act as solid catalysts for the Henry reaction. mdpi.com The basicity of the azine groups, combined with the structural features of the MOF, facilitates the interaction with substrates, demonstrating how these molecules can be integrated into functional heterogeneous catalysts. mdpi.com These examples highlight the potential of using Benzaldehyde, p-nitro-, azine and related structures as platforms for designing advanced solid-state materials.

Advanced Applications in Materials Science

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense, coherent light, such as that from a laser. This property is crucial for technologies like optical switching, data storage, and frequency conversion. Organic molecules with extensive π-electron delocalization are primary candidates for NLO materials. The structure of Benzaldehyde (B42025), p-nitro-, azine, with its conjugated diimine linker (–C=N–N=C–) between two aromatic rings, provides a pathway for significant π-electron delocalization. nih.gov

The presence of nitro groups (NO₂), which are powerful electron-withdrawing groups, at the para positions of the benzene (B151609) rings further enhances the potential for NLO activity. This arrangement creates a symmetrical acceptor-π-acceptor (A-π-A) type structure. Such configurations can lead to significant third-order NLO properties. Research into related conjugated polymers containing azine groups, such as poly(thiophene azine), has demonstrated notable third-order NLO susceptibility (χ⁽³⁾) and molecular second hyperpolarizability (γ) when measured with techniques like the Z-scan method. nih.gov For instance, a study on poly(3,4-didodecylthiophene azine) in solution reported a second hyperpolarizability (γ) value of approximately (4.5 ± 0.7)x10⁻³⁴ esu at a wavelength of 1550 nm. nih.gov These findings suggest that simpler molecules like Benzaldehyde, p-nitro-, azine, which form the basic structural unit for such polymers, are promising candidates for investigation as NLO materials.

Optoelectronic Devices

Optoelectronic devices function by converting electrical signals into light or vice versa. The performance of these devices often relies on organic materials with tailored electronic and photophysical properties. Azine-containing compounds have been explored for these applications due to their luminescent properties and charge-transfer capabilities. nih.gov The diimine linkage in azines has been investigated in highly luminescent frameworks and as photosensitizers in solar cells. nih.gov

Organic light-emitting diodes (OLEDs) and photocells (solar cells) utilize materials that can efficiently generate, transport, and emit charge carriers (electrons and holes). The intramolecular charge-transfer (ICT) characteristics of donor-π-acceptor systems are beneficial for these applications. While this compound is a symmetric A-π-A molecule, its extended conjugation and the electronic influence of the nitro groups are relevant to the fundamental properties required for charge-carrier mobility and energy level tuning in organic semiconductor layers. Azine-based polymers have been noted for their potential as cathodic materials in organic batteries and for use in field-effect transistors, which are foundational technologies in electronics. nih.gov